molecular formula C18H17N3OS B2405606 7-({[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1240961-42-5

7-({[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2405606
CAS No.: 1240961-42-5
M. Wt: 323.41
InChI Key: DUAUWVLSSIITHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-a]pyrimidin-5-one group, a prop-2-yn-1-yl group, and a 4-methylphenyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters or N-alkylation under phase-transfer catalysis .

Properties

IUPAC Name

7-[[(4-methylphenyl)methyl-prop-2-ynylamino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-3-8-20(12-15-6-4-14(2)5-7-15)13-16-11-17(22)21-9-10-23-18(21)19-16/h1,4-7,9-11H,8,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAUWVLSSIITHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC2=CC(=O)N3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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